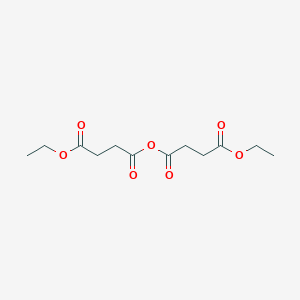
4-Ethoxy-4-oxobutanoic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-4-oxobutanoic anhydride is an organic compound with the molecular formula C6H8O4 It is a derivative of butanoic acid and is characterized by the presence of an ethoxy group and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-4-oxobutanoic anhydride can be achieved through several methods. One common approach involves the esterification of 4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of acetic anhydride as a dehydrating agent to convert 4-oxobutanoic acid to its anhydride form. This reaction is typically carried out at elevated temperatures to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-4-oxobutanoic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-ethoxy-4-hydroxybutanoic acid.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethoxy-4-oxobutanoic anhydride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester and ketone groups.
Medicine: Research into potential pharmaceutical applications, such as the development of prodrugs or active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-4-oxobutanoic anhydride involves its reactivity with nucleophiles and electrophiles. The ethoxy group and the ketone functional group are key sites for chemical reactions. In biological systems, the compound may undergo enzymatic hydrolysis to release 4-oxobutanoic acid and ethanol, which can then participate in further metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Oxobutanoic acid: Lacks the ethoxy group but shares the ketone functional group.
4-Methoxy-4-oxobutanoic acid: Similar structure with a methoxy group instead of an ethoxy group.
4-Phenyl-4-oxobutanoic acid: Contains a phenyl group, providing different reactivity and properties.
Uniqueness
4-Ethoxy-4-oxobutanoic anhydride is unique due to the presence of both an ethoxy group and a ketone functional group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Propiedades
Fórmula molecular |
C12H18O7 |
|---|---|
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
4-O-(4-ethoxy-4-oxobutanoyl) 1-O-ethyl butanedioate |
InChI |
InChI=1S/C12H18O7/c1-3-17-9(13)5-7-11(15)19-12(16)8-6-10(14)18-4-2/h3-8H2,1-2H3 |
Clave InChI |
RTIAVRVBBNQZIU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(=O)OC(=O)CCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-2-phenylpropyl] 2-methylpropanoate](/img/structure/B13894301.png)

![2-[Benzyl(methyl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13894312.png)
![Tert-butyl 6-[(6-methyl-5-nitroisoquinolin-1-yl)amino]indazole-1-carboxylate](/img/structure/B13894318.png)







![tert-Butyl[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]dimethylsilane](/img/structure/B13894354.png)


